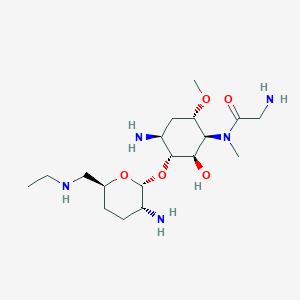

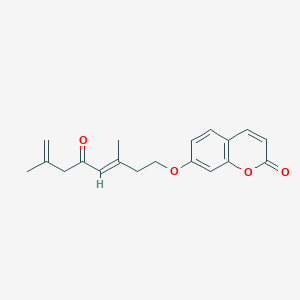

2-Cyclopentene-1-tridecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-chaulmoogric acid is the (R)-enantiomer of chaulmoogric acid.

Scientific Research Applications

Lewis Acid-Induced Isomerization

- Isomerization to Cyclopentenes : A study by Ivanova et al. (2017) reports a mild Lewis acid-induced isomerization of donor-acceptor cyclopropanes into substituted cyclopentenes, which could have implications for the reactivity and synthesis of compounds like 2-Cyclopentene-1-tridecanoic acid (Ivanova et al., 2017).

Synthesis and Chemical Transformation

- Synthesis of Cyclopentanol : Yao et al. (2015) discussed the synthesis of cyclopentanol from cyclopentene, which is a related process to the synthesis of 2-Cyclopentene-1-tridecanoic acid. Their work involves thermodynamic analysis and experimental validation (Yao et al., 2015).

- Catalyzed Cyclizations : Research by Liu et al. (2012) highlights a method for synthesizing cyclopentenones, a class of compounds related to 2-Cyclopentene-1-tridecanoic acid, through highly enantioselective triene cyclization (Liu et al., 2012).

Cyclopentanones and Cyclopentenones in Industry

- Industrial Application of Cyclopentanones : Jiang et al. (2018) reported the occurrence of cyclopentanones and 2-cyclopenten-1-ones in pyrolysates of organic-rich shales, indicating their importance in industrial processes (Jiang et al., 2018).

Cooperative Catalysis

- N-heterocyclic Carbene/Lewis Acid Catalysis : Cardinal-David et al. (2010) researched cooperative N-heterocyclic carbene/Lewis acid catalysis for highly stereoselective annulation reactions, which could be relevant for the synthesis and transformation of compounds like 2-Cyclopentene-1-tridecanoic acid (Cardinal-David et al., 2010).

Electrocatalytic Properties

- Photochromic and Electrocatalytic Properties : Peters and Branda (2003) explored the electrochromic properties in photochromic dithienylcyclopentenes, which could inform the understanding of the electrocatalytic properties of related compounds like 2-Cyclopentene-1-tridecanoic acid (Peters & Branda, 2003).

properties

Product Name |

2-Cyclopentene-1-tridecanoic acid |

|---|---|

Molecular Formula |

C18H32O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

13-[(1R)-cyclopent-2-en-1-yl]tridecanoic acid |

InChI |

InChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20)/t17-/m0/s1 |

InChI Key |

XMVQWNRDPAAMJB-KRWDZBQOSA-N |

Isomeric SMILES |

C1C[C@H](C=C1)CCCCCCCCCCCCC(=O)O |

SMILES |

C1CC(C=C1)CCCCCCCCCCCCC(=O)O |

Canonical SMILES |

C1CC(C=C1)CCCCCCCCCCCCC(=O)O |

synonyms |

chaulmoogric acid chaulmoogric acid sodium salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid](/img/structure/B1253775.png)

![(2R,3R,5R,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253776.png)

![[(1S,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B1253777.png)

![(1R,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1253783.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-ethoxyphenyl)-2,4-dioxobutanamide](/img/structure/B1253786.png)